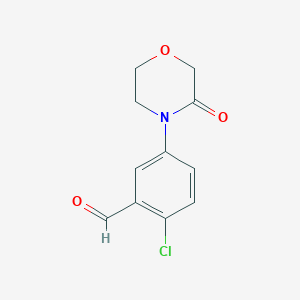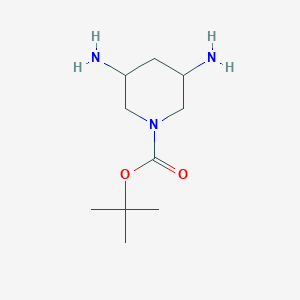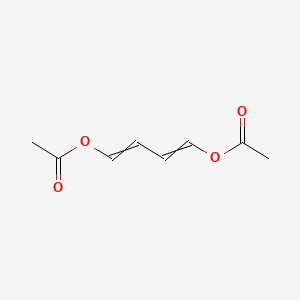![molecular formula C24H39NO3 B12435177 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid CAS No. 128201-89-8](/img/structure/B12435177.png)
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-arachidonoyl L-gamma-aminobutyric acid (N-arachidonoyl L-GABA) is a bioactive lipid molecule that belongs to the family of N-acyl amino acids. This compound is formed by the conjugation of arachidonic acid, a polyunsaturated omega-6 fatty acid, with gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. N-arachidonoyl L-GABA has been identified in various mammalian tissues, including the brain, and is known for its neuroprotective and cerebrovascular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-arachidonoyl L-GABA typically involves the acylation of GABA with arachidonic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for N-arachidonoyl L-GABA are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve the use of automated synthesis equipment and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-arachidonoyl L-GABA can undergo various chemical reactions, including:
Oxidation: The arachidonic acid moiety can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction of the carboxyl group in GABA can lead to the formation of corresponding alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and GABA.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts like lipoxygenase.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives of arachidonic acid.
Reduction: Alcohol derivatives of GABA.
Substitution: Free arachidonic acid and GABA.
科学研究应用
N-arachidonoyl L-GABA has several scientific research applications:
Neuroprotection: It has been shown to protect neurons from ischemic damage and reduce brain tissue edema in animal models of stroke.
Cerebrovascular Effects: It improves cerebral blood flow and reduces thrombosis and stasis in the brain.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the endocannabinoid system and reducing the production of pro-inflammatory cytokines.
Pain Management:
作用机制
N-arachidonoyl L-GABA exerts its effects through multiple mechanisms:
GABA Receptors: It binds to GABA receptors (GABA_A and GABA_B), modulating ion channels and hyperpolarizing neurons to prevent action potential transmission.
Endocannabinoid System: It interacts with cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as pain perception, inflammation, and neuroprotection.
Prostaglandin Pathway: It can be metabolized by cyclooxygenase-2 (COX-2) to form prostaglandin E2 conjugates, which have additional neuroprotective effects.
相似化合物的比较
N-arachidonoyl L-GABA is unique due to its dual action on both GABAergic and endocannabinoid systems. Similar compounds include:
N-arachidonoyl glycine: Another N-acyl amino acid that modulates cannabinoid receptors and has anti-inflammatory properties.
N-arachidonoyl dopamine: An endocannabinoid that influences pain perception and neuroprotection.
N-docosahexaenoyl GABA: A similar compound with a docosahexaenoic acid moiety instead of arachidonic acid, affecting calcium mobilization and neuroprotection.
These compounds share some biological activities but differ in their specific molecular targets and physiological effects, highlighting the unique properties of N-arachidonoyl L-GABA.
属性
CAS 编号 |
128201-89-8 |
|---|---|
分子式 |
C24H39NO3 |
分子量 |
389.6 g/mol |
IUPAC 名称 |
4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28) |
InChI 键 |
JKUDIEXTAYKJNX-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



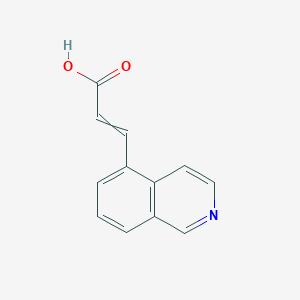
![2-[[6-[[(9R,13R,14S)-17-[5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12435117.png)
![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
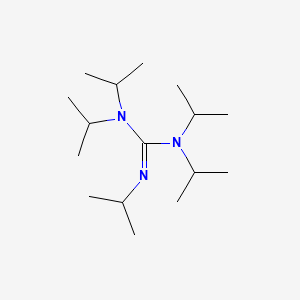


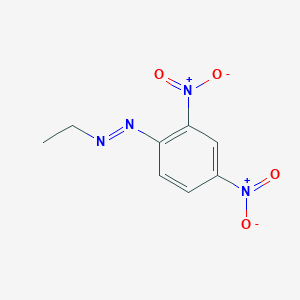
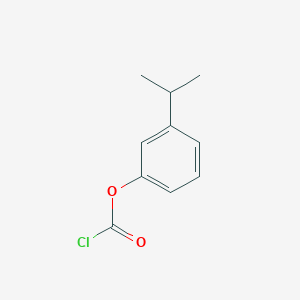
![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
![alpha-D-Glucopyranoside, beta-D-fructofuranosyl, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-; 6'-O-Feruloylsucrose](/img/structure/B12435169.png)
